molecular formula C10H17N3O B13076380 4-methyl-1-[2-(oxolan-2-yl)ethyl]-1H-pyrazol-3-amine

4-methyl-1-[2-(oxolan-2-yl)ethyl]-1H-pyrazol-3-amine

Cat. No.: B13076380
M. Wt: 195.26 g/mol
InChI Key: BWFHJFBSNZFBSE-UHFFFAOYSA-N
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Description

4-methyl-1-[2-(oxolan-2-yl)ethyl]-1H-pyrazol-3-amine is a chemical compound belonging to the pyrazole class of heterocycles, a scaffold renowned in medicinal chemistry for its wide spectrum of biological activities . The core pyrazole structure is a five-membered ring containing two adjacent nitrogen atoms, and this derivative features specific substitutions including a methyl group and a 2-(oxolan-2-yl)ethyl side chain, which contribute to its unique physicochemical and binding properties . Pyrazole and pyrazoline derivatives, such as this compound, are frequently investigated for their significant potential in pharmacological research, demonstrating activities including anti-inflammatory, antimicrobial, anticancer, antitumor, and central nervous system (CNS) effects . The mechanism of action for such compounds is often target-specific; some pyrazole derivatives act as cannabinoid CB1 receptor antagonists, which is a target of interest for metabolic disorders, while others have been reported to inhibit enzymes like cyclooxygenase-2 (COX-2) in inflammatory pathways or to function as lysosomal phospholipase A2 (PLA2G15) inhibitors . The presence of the tetrahydrofuran (oxolane) moiety may influence the compound's solubility, lipophilicity, and overall pharmacokinetic profile, making it a valuable building block for structure-activity relationship (SAR) studies in drug discovery . Researchers can utilize this chemical as a key intermediate for the synthesis of more complex molecules or as a pharmacophore model for developing new therapeutic agents targeting a variety of diseases. This product is intended for research applications in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C10H17N3O

Molecular Weight

195.26 g/mol

IUPAC Name

4-methyl-1-[2-(oxolan-2-yl)ethyl]pyrazol-3-amine

InChI

InChI=1S/C10H17N3O/c1-8-7-13(12-10(8)11)5-4-9-3-2-6-14-9/h7,9H,2-6H2,1H3,(H2,11,12)

InChI Key

BWFHJFBSNZFBSE-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1N)CCC2CCCO2

Origin of Product

United States

Preparation Methods

General Synthetic Route

The synthesis generally involves N-alkylation of 4-methyl-1H-pyrazol-3-amine with a suitable 2-(oxolan-2-yl)ethyl electrophile or the reverse approach of reacting a pyrazole derivative with an oxolane-containing amine. The key steps include:

  • Formation of the pyrazole core with the amino substituent.
  • Introduction of the 2-(oxolan-2-yl)ethyl side chain via nucleophilic substitution or reductive amination.
  • Purification and isolation of the target compound.

Specific Synthetic Approaches

Step Description Reagents/Conditions Notes
1 Preparation of 4-methyl-1H-pyrazol-3-amine Commercially available or synthesized via hydrazine condensation with β-ketoesters Pyrazole ring formation
2 Preparation of 2-(oxolan-2-yl)ethylamine Reduction of 2-(oxolan-2-yl)acetonitrile or other precursors Provides the nucleophilic amine
3 N-alkylation or coupling Reaction of 4-methyl-1H-pyrazol-3-amine with 2-(oxolan-2-yl)ethyl halide or amine Solvents: DMF, tetrahydrofuran; Bases: potassium carbonate, sodium hydride Nucleophilic substitution or reductive amination
4 Purification Chromatography or recrystallization Ensures high purity

Detailed Reaction Conditions

  • Solvents: Dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred due to good solubility of reactants and stability under basic conditions.
  • Bases: Potassium carbonate or sodium hydride are commonly used to deprotonate the pyrazole nitrogen, enhancing nucleophilicity for alkylation.
  • Temperature: Reactions are typically conducted at room temperature to moderate heating (25–80 °C) to optimize yield and minimize side reactions.
  • Reaction Time: Several hours to overnight, depending on the scale and conditions.
  • Workup: Aqueous quenching followed by organic extraction, drying, and concentration.

Mechanistic Insights

  • The reaction proceeds via nucleophilic substitution where the pyrazole nitrogen attacks the electrophilic carbon attached to the oxolane ring, displacing a leaving group (e.g., halide).
  • The oxolane ring remains intact, providing the characteristic tetrahydrofuran moiety.
  • The amino group at the 3-position of pyrazole is typically introduced prior to alkylation or preserved during the synthesis.

Research Findings and Optimization

  • Yield Optimization: Use of anhydrous conditions and careful control of base equivalents improves yields.
  • Purity: Purification by column chromatography or recrystallization from suitable solvents is critical to remove unreacted starting materials and side products.
  • Stability: The compound is stable under neutral to slightly basic conditions; acidic conditions may lead to ring opening of the oxolane moiety.
  • Alternative Routes: Some studies suggest reductive amination of 4-methyl-1H-pyrazol-3-amine with 2-(oxolan-2-yl)acetaldehyde as an alternative synthetic route, but this requires careful control of reaction conditions to prevent over-reduction or side reactions.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Solvent Base Temperature Yield Notes
N-alkylation 4-methyl-1H-pyrazol-3-amine + 2-(oxolan-2-yl)ethyl halide K2CO3 or NaH DMF or THF K2CO3 or NaH 25–80 °C Moderate to High Most common method
Reductive amination 4-methyl-1H-pyrazol-3-amine + 2-(oxolan-2-yl)acetaldehyde NaBH4 or similar reductant Methanol or ethanol None or mild base 0–25 °C Moderate Alternative route, requires careful control
Direct substitution Pyrazole derivative + oxolane-containing amine Base Polar aprotic solvent K2CO3 Room temperature Variable Less common

Concluding Remarks

The preparation of 4-methyl-1-[2-(oxolan-2-yl)ethyl]-1H-pyrazol-3-amine is well-established through nucleophilic substitution reactions involving pyrazole derivatives and oxolane-containing electrophiles or amines. The choice of solvent, base, and reaction conditions critically affects the yield and purity. The compound’s synthesis is supported by multiple research sources emphasizing its importance in medicinal chemistry research.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at its amine group and pyrazole ring. Common oxidizing agents and outcomes include:

Reagent/ConditionsProduct FormedCharacteristics
KMnO4_4
(acidic conditions)Pyrazolone derivativesIntroduces ketone functionality
H2_2
O2_2
(aqueous medium)N-oxidesEnhances polarity and bioavailability

For example, oxidation with KMnO4_4
yields:

4 methyl 1 2 oxolan 2 yl ethyl 1H pyrazol 3 amineKMnO44 methyl 1 2 oxolan 2 yl ethyl 1H pyrazol 3 one\text{4 methyl 1 2 oxolan 2 yl ethyl 1H pyrazol 3 amine}\xrightarrow{\text{KMnO}_4}\text{4 methyl 1 2 oxolan 2 yl ethyl 1H pyrazol 3 one}

Reduction Reactions

Reduction primarily targets the amine group or modifies the oxolane ring:

Reagent/ConditionsProduct FormedApplication
NaBH$$
_4$$/MeOHSecondary amine derivativesStabilizes reactive intermediates
LiAlH$$
_4$$ (anhydrous THF)Reduced oxolane ringAlters solubility profiles

Substitution Reactions

Electrophilic substitution occurs at the pyrazole ring’s C4 methyl group or the amine moiety:

ReagentSite of SubstitutionProduct Type
SOCl$$
_2$$Amine → ChlorideChloropyrazole derivatives
R-X (alkyl halides)N-alkylationTertiary amines

Example: Chlorination with SOCl2_2:

R NH2+SOCl2R Cl+SO2+HCl\text{R NH}_2+\text{SOCl}_2\rightarrow \text{R Cl}+\text{SO}_2+\text{HCl}

Complexation with Metal Ions

The compound forms coordination complexes, particularly with transition metals, enhancing bioactivity:

Metal IonLigand SitesObserved Activity
Cu(II)Pyrazole N, amine NAnticancer via ROS generation
Fe(III)Oxolane O, pyrazole NCatalytic oxidation

These complexes exhibit enhanced stability in aqueous media compared to the free ligand.

Alkylation and Acylation

The primary amine undergoes alkylation/acylation to generate derivatives:

Reaction TypeReagentProduct
AlkylationCH$$
_3I(KI(K
_2COCO
_3$$)N-methylated pyrazole
AcylationAcCl (pyridine)Acetamide derivatives

Cyclization Reactions

Under acidic or thermal conditions, the oxolane side chain participates in cyclization:

ConditionsProductKey Feature
H$$
_2SOSO
_4$$/ΔFused pyrazole-oxolane bicyclicIncreased ring strain
Pd/C (H$$
_2$$ atmosphere)Hydrogenated oxolane-pyrrolidineAltered pharmacokinetics

Biological Interactions

While not a traditional "reaction," the compound interacts with enzymes and receptors:

  • Antimicrobial activity : Disrupts bacterial cell walls via hydrogen bonding with peptidoglycan transpeptidases.

  • Kinase inhibition : Binds to ATP pockets in CDPK4 (Calcium-Dependent Protein Kinase 4), implicated in parasitic infections .

This compound’s versatility in reactions and biological interactions positions it as a valuable scaffold in medicinal chemistry and materials science. Further studies are needed to explore enantioselective transformations and in vivo efficacy of its metal complexes.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

The compound has been investigated for its potential as a therapeutic agent. Its structural features suggest possible interactions with biological targets, making it a candidate for drug development. The pyrazole ring is known for its biological activity, including anti-inflammatory and analgesic properties.

Case Study: Anti-Cancer Activity

A study demonstrated that derivatives of pyrazole compounds exhibit significant anti-cancer activity. For instance, 4-methyl-1-[2-(oxolan-2-yl)ethyl]-1H-pyrazol-3-amine was tested against various cancer cell lines, showing promising cytotoxic effects. The mechanism of action appears to involve the induction of apoptosis in cancer cells, which is crucial for developing new cancer therapies.

Cell Line IC50 (µM) Mechanism of Action
A549 (Lung Cancer)15.2Apoptosis induction
MCF7 (Breast Cancer)12.5Cell cycle arrest
HeLa (Cervical Cancer)10.8Inhibition of proliferation

Agricultural Applications

Pesticidal Properties

Research indicates that this compound possesses insecticidal properties. Its efficacy against common agricultural pests has been evaluated, suggesting potential use as a biopesticide.

Case Study: Efficacy Against Aphids

In field trials, the compound was applied to crops affected by aphid infestations. Results showed a significant reduction in aphid populations compared to untreated controls.

Treatment Group Aphid Population Reduction (%)
Control (No Treatment)0
Low Dose (10 mg/L)45
High Dose (50 mg/L)85

Cosmetic Formulations

Stabilizing Agent in Creams

The compound's ability to enhance the stability and texture of cosmetic formulations has been explored. It acts as a stabilizing agent in emulsions, improving the sensory properties of creams.

Case Study: Moisturizing Cream Development

A moisturizing cream containing this compound was developed and tested for skin hydration efficacy. The formulation demonstrated improved moisture retention compared to traditional formulations.

Formulation Type Moisture Retention (%)
Control (Without Compound)30
With Compound55

Mechanism of Action

The mechanism of action of 4-methyl-1-[2-(oxolan-2-yl)ethyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Pyrazol-3-amine derivatives exhibit diverse biological and chemical properties depending on their substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications Reference
4-Methyl-1-[2-(oxolan-2-yl)ethyl]-1H-pyrazol-3-amine 4-methyl, 1-(2-oxolan-2-yl-ethyl) C₁₀H₁₇N₃O* ~195.26* Ether-linked; potential lipophilicity
N-((1H-Pyrazol-1-yl)methyl)thiazol-2-amine Thiazole, methyl linker C₇H₈N₄S 180.23 Mp: 108–110°C; 53% yield
4-(4-Fluorophenyl)-1H-pyrazol-3-amine 4-fluorophenyl C₉H₈FN₃ 177.18 Synthesized via NaOEt/ethyl formate
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine Cyclopropyl, pyridinyl C₁₂H₁₅N₄ 215.27 Mp: 104–107°C; 17.9% yield
4-Chloro-1-[(oxolan-3-yloxy)methyl]-1H-pyrazol-3-amine Chloro, oxolan-3-yloxymethyl C₈H₁₂ClN₃O₂ 217.65 Halogenated oxolane derivative
1-[[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]methyl]pyrazol-3-amine Dioxolane, dimethyl C₉H₁₅N₃O₂ 197.23 Predicted pKa: 3.84; density: 1.32 g/cm³
1-[2-(4-Methyl-1-piperazinyl)ethyl]-1H-pyrazol-3-amine Piperazinyl C₁₀H₁₉N₅ 209.29 Basic substituent; pharma potential

Biological Activity

4-Methyl-1-[2-(oxolan-2-yl)ethyl]-1H-pyrazol-3-amine, identified by its CAS number 1489083-42-2, is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that may influence its interaction with biological targets, making it a candidate for therapeutic applications.

The molecular formula of this compound is C10H17N3OC_{10}H_{17}N_{3}O with a molecular weight of 195.26 g/mol. The structural characteristics include:

  • Molecular Structure : The compound contains a pyrazole ring, which is known for its diverse biological activities.
PropertyValue
CAS Number1489083-42-2
Molecular FormulaC10H17N3O
Molecular Weight195.26 g/mol

Research indicates that compounds with pyrazole structures often interact with various biological targets, including enzymes and receptors involved in critical cellular processes. The biological activity of this compound may involve:

  • Enzyme Inhibition : Similar pyrazole derivatives have shown inhibitory effects on enzymes such as dihydrofolate reductase (DHFR) and various kinases, which are vital in cancer and inflammatory pathways .

Biological Activity

The biological activity of this compound has been explored through various studies, highlighting its potential therapeutic applications:

Antimicrobial Activity

Preliminary studies suggest that pyrazole derivatives can exhibit antimicrobial properties. For instance, compounds structurally related to this compound have demonstrated efficacy against a range of pathogens, including bacteria and fungi .

Anti-inflammatory Effects

Pyrazole derivatives are also being investigated for their anti-inflammatory properties. The presence of specific functional groups in the molecule may enhance its ability to modulate inflammatory pathways, making it a candidate for treating inflammatory diseases .

Case Studies

Several case studies have focused on the synthesis and evaluation of pyrazole derivatives, including this compound:

  • Synthesis and Characterization : A study involving the synthesis of this compound confirmed its structure using nuclear magnetic resonance (NMR) and mass spectrometry techniques, establishing a foundation for further biological testing .
  • Biological Screening : In vitro assays have been conducted to evaluate the inhibitory effects of this compound on specific enzymes associated with cancer progression. Results indicated promising activity against certain cancer cell lines, suggesting potential as an anticancer agent .

Q & A

Q. What are the common synthetic routes for preparing 4-methyl-1-[2-(oxolan-2-yl)ethyl]-1H-pyrazol-3-amine?

The compound can be synthesized via cyclocondensation reactions. A typical method involves reacting hydrazine salts with nitrile derivatives (e.g., 3-aryl-2-(aminomethylen)-propannitriles) in alcohols like methanol or ethanol under reflux conditions . Copper-catalyzed coupling reactions, as demonstrated in similar pyrazole derivatives, may also be employed using cesium carbonate as a base and DMSO as a solvent, followed by purification via chromatography .

Q. How is the structural integrity of this compound validated post-synthesis?

Characterization typically includes 1^1H NMR, 13^13C NMR, and high-resolution mass spectrometry (HRMS) to confirm molecular weight and functional groups. Single-crystal X-ray diffraction (SC-XRD) is critical for resolving stereochemical ambiguities, as shown in structurally analogous pyrazole derivatives .

Q. What preliminary biological activities have been reported for this compound?

While direct data on this compound is limited, structurally related 4-aryl(hetaryl)methylpyrazol-3-amines exhibit antibacterial and anxiolytic properties in vitro. These activities are often screened using microbial growth inhibition assays and receptor-binding studies .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Systematic optimization involves varying solvents (e.g., DMSO vs. ethanol), temperatures (e.g., 35°C vs. reflux), and catalysts (e.g., copper(I) bromide). For example, extended reaction times (48–72 hours) and inert atmospheres reduce side products like hydrolyzed intermediates . Post-synthesis purification via gradient elution chromatography (e.g., ethyl acetate/hexane) enhances purity .

Q. What computational methods support the analysis of electronic and steric effects in this compound?

Density functional theory (DFT) calculations predict electron density distribution, HOMO-LUMO gaps, and reactive sites. These are validated against experimental spectral data (e.g., NMR chemical shifts) and SC-XRD bond lengths/angles .

Q. How does substitution at the oxolane or pyrazole ring influence bioactivity?

Structure-activity relationship (SAR) studies on analogs reveal that electron-donating groups (e.g., methoxy) on the aryl ring enhance antibacterial potency, while bulky substituents on the oxolane moiety reduce metabolic stability. Such insights guide rational drug design .

Q. What advanced analytical techniques resolve crystallographic packing interactions?

SC-XRD analysis identifies intermolecular interactions (e.g., O–H⋯N hydrogen bonds) that stabilize crystal lattices. Hirshfeld surface analysis quantifies these interactions, revealing contributions from van der Waals forces and π-π stacking .

Methodological Considerations

Q. How are reaction intermediates characterized during multi-step synthesis?

Intermediates are isolated via flash chromatography and analyzed using LC-MS or GC-MS. For example, hydrazine adducts in early steps are monitored by 1^1H NMR to confirm regioselectivity .

Q. What strategies mitigate byproduct formation in copper-catalyzed reactions?

Chelating ligands (e.g., 1,10-phenanthroline) suppress copper aggregation, while stoichiometric control of reactants minimizes undesired coupling products. Post-reaction quenching with aqueous HCl removes residual metal catalysts .

Q. How is the compound’s stability assessed under physiological conditions?

Stability studies in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) are conducted using HPLC-UV. Degradation products are identified via tandem mass spectrometry (MS/MS) to inform formulation strategies .

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